

PBT434 Mesylate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PBT434 mesylate

Cat. No.: B15607247

[Get Quote](#)

An In-depth Analysis of the Chemical Properties, Mechanism of Action, and Preclinical and Clinical Development of a Promising Neuroprotective Agent.

Introduction

PBT434 mesylate, also known as ATH434, is an orally bioavailable, blood-brain barrier-penetrant small molecule that has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and the preclinical and clinical data supporting the development of **PBT434 mesylate**.

Chemical and Physicochemical Properties

PBT434 is a quinazolinone derivative.^{[3][4]} The mesylate salt form enhances its pharmaceutical properties.

Property	Value	Source
Chemical Name	5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one methanesulfonate	[5]
Molecular Formula	C ₁₃ H ₁₇ Cl ₂ N ₃ O ₅ S	[3]
Molecular Weight	398.3 g/mol	[3]
Predicted Water Solubility	0.261 mg/mL	[5]
Predicted logP	1.71	[5]

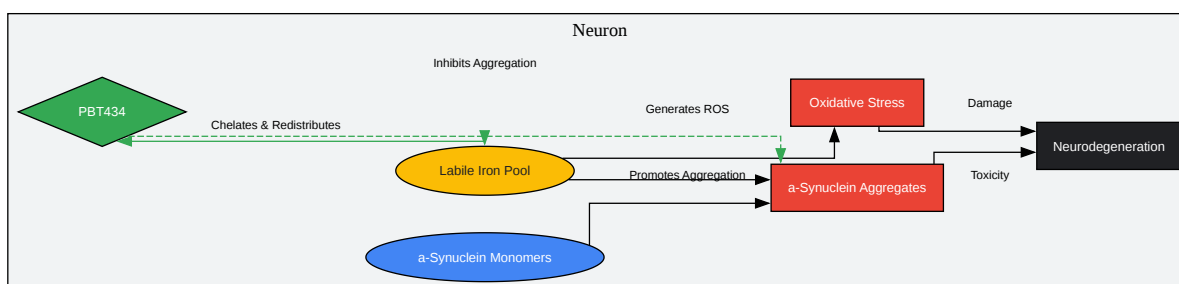
Mechanism of Action: A Novel Approach to Neuroprotection

PBT434 mesylate employs a multi-faceted mechanism of action centered on its ability to act as a moderate-affinity iron chelator and chaperone.[4][6] This property allows it to modulate the pathological accumulation of iron in the brain, a key feature in several neurodegenerative diseases, without disrupting normal iron homeostasis.[7][8]

The core mechanism involves:

- **Inhibition of Iron-Mediated Redox Activity:** PBT434 inhibits the production of toxic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), generated by redox-active iron. [4][9]
- **Inhibition of α-Synuclein Aggregation:** Iron is known to promote the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and MSA. PBT434, by chelating iron, directly inhibits this iron-mediated aggregation process.[1][2]
- **Redistribution of Labile Iron:** PBT434 is not a strong iron chelator that depletes systemic iron. Instead, it is believed to redistribute labile iron within the brain, moving it from areas of pathological accumulation to where it can be safely stored or utilized.[6][7]

The following diagram illustrates the proposed mechanism of action of **PBT434 mesylate** in preventing neurodegeneration.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **PBT434 mesylate**.

Preclinical Studies

An extensive preclinical program has demonstrated the neuroprotective effects of **PBT434 mesylate** in various in vitro and in vivo models of neurodegeneration.

In Vitro Studies

Assay	Key Findings
Metal Binding Affinity (Kd)	Fe(III): $\sim 10^{-10}$ M Cu(II): $\sim 10^{-10}$ M Fe(II): $\sim 10^{-5}$ M Zn(II): $\sim 10^{-7}$ M [9]
Inhibition of Iron-Mediated Redox Activity	Significantly inhibited H_2O_2 production by iron. [9]
α -Synuclein Aggregation Assay	Significantly reduced the rate of iron-mediated α -synuclein aggregation. [9]

In Vivo Studies

PBT434 has been evaluated in rodent and non-human primate models of Parkinson's disease and MSA.

Animal Model	Dosing	Key Findings
6-OHDA Mouse Model of Parkinson's Disease	30 mg/kg/day, oral gavage	Preserved up to 75% of substantia nigra pars compacta (SNpc) neurons.[9]
MPTP Mouse Model of Parkinson's Disease	3, 10, 30, and 80 mg/kg/day, oral gavage	Dose-dependent preservation of SNpc neurons and improved motor performance.[10]
MPTP Macaque Model of Parkinson's Disease	3 and 10 mg/kg/day, oral	Improved or stabilized motor scores.[11]
PLP- α -syn Transgenic Mouse Model of MSA	3, 10, or 30 mg/kg/day in food for 4 months	Reduced oligomeric and urea-soluble α -synuclein aggregation, reduced glial cell inclusions, and preserved SNpc neurons.[12]

Clinical Trials

PBT434 mesylate (ATH434) has progressed to clinical development, with completed Phase 1 studies and ongoing Phase 2 trials.

Phase 1 Studies

A Phase 1 trial in healthy adult and elderly volunteers demonstrated that PBT434 was safe and well-tolerated.[13] The pharmacokinetic profile supports twice-daily dosing.[6]

Single Ascending Dose Pharmacokinetic Parameters:

Dose	Cmax (ng/mL)	Tmax (hours)	AUCinf (ng•hr/mL)
50 mg	493.3	1.0 - 1.25	896.7
100 mg	802.7	1.0 - 1.25	1587
300 mg	2978	1.0 - 1.25	6494

Data from a study in healthy volunteers.[\[3\]](#)

Phase 2 Studies

Two Phase 2 clinical trials are currently evaluating the efficacy and safety of ATH434 in patients with Multiple System Atrophy (MSA).

- ATH434-201: A randomized, double-blind, placebo-controlled trial in patients with early-stage MSA. The primary endpoint is the change in brain iron content.[\[1\]](#)[\[13\]](#)
- ATH434-202: An open-label biomarker study in patients with more advanced MSA.[\[14\]](#)

Interim results from the open-label Phase 2 trial have shown that ATH434 was well-tolerated. [\[14\]](#) After six months of treatment, 43% of participants showed improvement on the Unified Multiple System Atrophy Rating Scale.[\[14\]](#)

Experimental Protocols

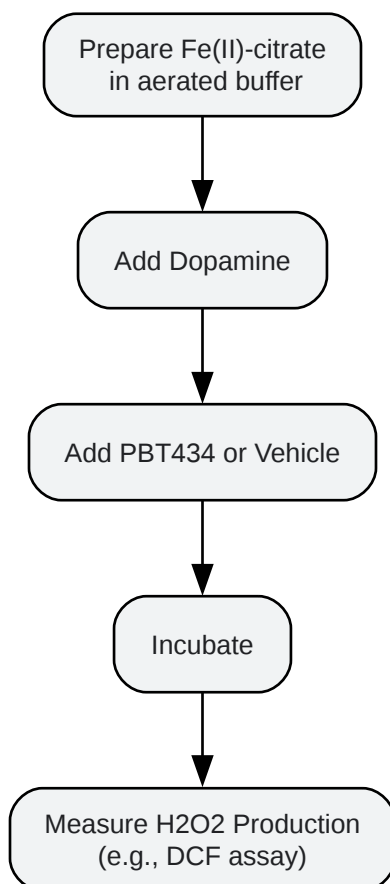
In Vitro Inhibition of Iron-Mediated Redox Activity

This assay evaluates the ability of PBT434 to inhibit the generation of hydrogen peroxide (H₂O₂) by redox-active iron.

Methodology:

- Prepare a reaction mixture containing Fe(II)-citrate in an aerated buffer.
- Add dopamine as a reducing agent to initiate the redox reaction.
- Introduce PBT434 or a vehicle control to the reaction mixture.

- Incubate the mixture for a defined period.
- Measure the production of H₂O₂ using a suitable fluorometric or colorimetric assay, such as the dichlorofluorescein (DCF) assay.[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro redox activity assay.

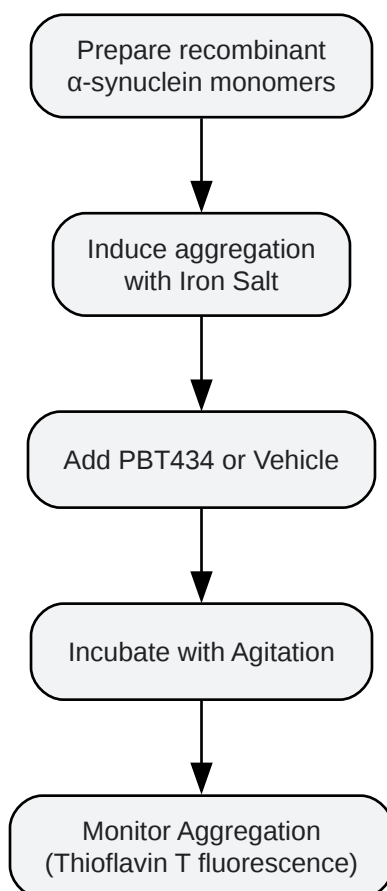
In Vitro α -Synuclein Aggregation Assay

This assay assesses the effect of PBT434 on the iron-mediated aggregation of α -synuclein.

Methodology:

- Purify recombinant α -synuclein protein.
- Prepare a reaction mixture containing α -synuclein monomers.

- Induce aggregation by adding an iron salt (e.g., iron nitrate).
- Add PBT434 or a vehicle control to the mixture.
- Incubate the mixture with agitation.
- Monitor the aggregation kinetics over time by measuring the fluorescence of an amyloid-binding dye, such as Thioflavin T (ThT).[15][16]



[Click to download full resolution via product page](#)

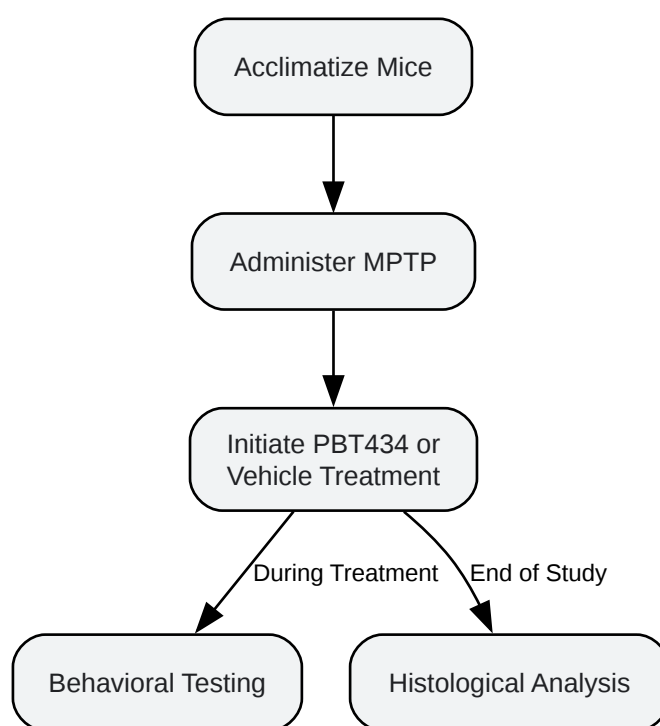
Caption: Experimental workflow for the α -synuclein aggregation assay.

In Vivo MPTP Mouse Model of Parkinson's Disease

This widely used animal model recapitulates some of the key pathological features of Parkinson's disease.

Methodology:

- Acclimatize adult male C57BL/6 mice to the housing conditions.
- Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce a lesion of the dopaminergic neurons in the substantia nigra.[17]
- Following MPTP administration (e.g., 24 hours later), begin daily oral gavage treatment with PBT434 or a vehicle control.[10]
- Continue treatment for a specified duration (e.g., 21 days).
- Assess motor function using behavioral tests such as the pole test or rotarod test.
- At the end of the study, sacrifice the animals and perform histological analysis of the brains to quantify the number of surviving dopaminergic neurons in the substantia nigra.[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MPTP mouse model.

Conclusion

PBT434 mesylate is a novel, orally bioavailable neuroprotective agent with a unique mechanism of action that targets pathological iron accumulation and α -synuclein aggregation. Extensive preclinical studies have demonstrated its efficacy in relevant animal models of Parkinson's disease and MSA. The promising safety and pharmacokinetic profile observed in Phase 1 clinical trials, coupled with encouraging early signals of efficacy in Phase 2, underscore the potential of PBT434 as a disease-modifying therapy for synucleinopathies. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [neurology.org](https://www.neurology.org) [[neurology.org](https://www.neurology.org)]
- 2. [parkinsonsroadmap.org](https://www.parkinsonsroadmap.org) [[parkinsonsroadmap.org](https://www.parkinsonsroadmap.org)]
- 3. [neurology.org](https://www.neurology.org) [[neurology.org](https://www.neurology.org)]
- 4. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 5. Alterity Therapeutics Presents Positive Data from ATH434 Phase 2 Trial at the 2025 International Congress of Parkinson's Disease and Movement Disorders - BioSpace [[biospace.com](https://www.biospace.com)]
- 6. [alteritytherapeutics.com](https://www.alteritytherapeutics.com) [[alteritytherapeutics.com](https://www.alteritytherapeutics.com)]
- 7. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [research.monash.edu](https://www.research.monash.edu) [[research.monash.edu](https://www.research.monash.edu)]
- 9. [neurology.org](https://www.neurology.org) [[neurology.org](https://www.neurology.org)]
- 10. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [cndlifesciences.com](https://www.cndlifesciences.com) [[cndlifesciences.com](https://www.cndlifesciences.com)]

- 12. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alteritytherapeutics.com [alteritytherapeutics.com]
- 14. Alterity Therapeutics' ATH434 trial results suggest improved outcomes for MSA Patients [smallcaps.com.au]
- 15. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PBT434 Mesylate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607247#understanding-the-chemical-properties-of-pbt434-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com